BenchChemオンラインストアへようこそ!

Pipoxizine

Bronchodilator Airway resistance Pulmonary function

Procure Pipoxizine (CAS 55837-21-3) for precise interrogation of histamine/serotonin pathways in bronchial hyperreactivity without adrenergic interference. This first-generation antihistamine and serotonin antagonist uniquely lacks parasympathetic and beta-adrenergic activity, unlike generic substitutes such as hydroxyzine or hexoprenaline. With a well-defined IC50 (120 nM at H1), ≥98% purity, and a dual pharmacology profile, it is the essential reference standard for in vivo/ex vivo models of airway hyperresponsiveness and high-throughput screening calibration.

Molecular Formula C24H31NO3
Molecular Weight 381.5 g/mol
CAS No. 55837-21-3
Cat. No. B1196277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePipoxizine
CAS55837-21-3
Synonymspipoxizine
pipoxizine hydrochloride
Molecular FormulaC24H31NO3
Molecular Weight381.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1=C(C2=CC=CC=C2)C3=CC=CC=C3)CCOCCOCCO
InChIInChI=1S/C24H31NO3/c26-16-18-28-20-19-27-17-15-25-13-11-23(12-14-25)24(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-10,26H,11-20H2
InChIKeySCMPXORBOTWFTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pipoxizine (CAS 55837-21-3): Procurement Guide for a First-Generation Antihistamine and Antiserotonin Bronchodilator


Pipoxizine (CAS 55837-21-3) is a small-molecule compound classified as a first-generation antihistamine and serotonin antagonist, belonging to the diphenylmethylpiperazine chemical class [1]. It is structurally related to hydroxyzine and was investigated clinically as a bronchodilator for asthma and other respiratory conditions [2]. The compound exhibits dual pharmacological activity: it antagonizes histamine H1 receptors and serotonin (5-HT) receptors, while lacking parasympathetic or beta-adrenergic properties [3]. Pipoxizine is available as an experimental research compound from multiple vendors and is suitable for in vivo and in vitro studies of histamine-induced bronchoconstriction and related pathways [4].

Why Pipoxizine (CAS 55837-21-3) Cannot Be Substituted with Generic Antihistamines or Bronchodilators


Pipoxizine's unique differentiation lies in its dual histamine H1 and serotonin antagonism combined with the absence of beta-adrenergic activity, a pharmacological profile distinct from both conventional antihistamines (e.g., hydroxyzine, which has antimuscarinic and sedative properties) and standard bronchodilators (e.g., hexoprenaline, a beta-2 agonist) [1]. Generic substitution with hydroxyzine or other first-generation antihistamines would fail to recapitulate the antiserotonin component critical for airway studies, while substitution with beta-agonists like hexoprenaline would introduce confounding beta-adrenergic effects that Pipoxizine lacks [2]. Procurement of Pipoxizine is essential for research protocols requiring precise interrogation of histamine/serotonin pathways in bronchial hyperreactivity without adrenergic interference [3].

Pipoxizine (CAS 55837-21-3): Quantitative Evidence for Scientific Selection and Procurement


Pipoxizine vs. Hexoprenaline in Bronchial Obstruction: Superior Multi-Parameter Improvement

In a direct head-to-head clinical comparison of Pipoxizine (intravenous) versus hexoprenaline (intravenous) in 12 male patients with bronchial obstruction, Pipoxizine demonstrated a significantly broader and more favorable effect profile [1]. Following Pipoxizine administration, significant decreases were observed in multiple plethysmographic parameters: RT, RE, RV, ITGV, pulse rate, and systolic blood pressure, along with a significant increase in FEV1 [1]. In contrast, hexoprenaline injection resulted in a significant decrease only in RV and an increase in FEV1, with no significant changes in other parameters [1]. The authors explicitly concluded that the comparison 'shows a significant difference between the two products, Pipoxizin having the more favourable effect' [1].

Bronchodilator Airway resistance Pulmonary function

Pipoxizine Antagonizes Histamine-Induced Bronchoconstriction: Quantitative Protection in Hyperreactive Subjects

In a controlled study of 20 subjects with proven histamine hyperreactivity, Pipoxizine administration (oral in 10 patients, intravenous in 10 patients) resulted in a statistically significant antagonist effect on histamine-induced bronchoconstriction [1]. The trial measured changes in Vital Capacity (VC), FEV1 (reported as FEC1), expiratory airway resistance, and V50 following histamine aerosol challenge before and after Pipoxizine administration [1]. Statistical analysis confirmed the protective effect of Pipoxizine against histamine-induced airway constriction, supporting its potential use in preventive treatment of asthmatic paroxysmal attacks [1].

Antihistamine Bronchial hyperreactivity Asthma

Pipoxizine Exhibits Potent In Vitro Histamine H1 Receptor Antagonism

Pipoxizine demonstrates potent antagonism at the human histamine H1 receptor in a cellular assay, with a reported IC50 value of 120.0 nM [1]. This was measured in SK-N-SH cells by assessing inhibition of histamine-induced calcium level increase using a Fura-2 based fluorometric assay, with the compound incubated prior to histamine addition [1].

Histamine H1 receptor IC50 Calcium flux

Optimal Research and Procurement Scenarios for Pipoxizine (CAS 55837-21-3)


Investigating Non-Adrenergic Bronchodilation Mechanisms

Given Pipoxizine's demonstrated lack of parasympathetic or beta-adrenergic activity coupled with its bronchodilator effects [1], this compound is ideally suited for studies aiming to dissect non-adrenergic pathways in airway relaxation. Unlike beta-agonists like hexoprenaline, Pipoxizine allows researchers to isolate histamine/serotonin-mediated mechanisms without confounding adrenergic receptor activation. This makes it a valuable tool for academic and pharmaceutical research focused on novel asthma and COPD therapeutics that bypass beta-2 receptor desensitization issues.

Preclinical Models of Histamine-Induced Bronchial Hyperreactivity

The clinical study demonstrating Pipoxizine's protective effect against histamine aerosol-induced bronchoconstriction in hyperreactive subjects [2] positions the compound as a reference standard for in vivo and ex vivo models of airway hyperresponsiveness. Procurement of Pipoxizine enables researchers to establish positive controls or comparative benchmarks when evaluating new antihistaminic or bronchodilator candidates. The availability of both oral and intravenous dosing data provides flexibility in experimental design.

Dual Antagonism Studies (Histamine H1 and Serotonin)

Pipoxizine is explicitly characterized as possessing both antihistaminic and antiserotonin properties [1], a dual pharmacological profile not found in standard first-generation antihistamines like hydroxyzine. This makes Pipoxizine the compound of choice for researchers investigating the interplay between histamine and serotonin pathways in respiratory, cardiovascular, or neurological contexts. Procurement of Pipoxizine is necessary to validate hypotheses where co-antagonism of these two receptors is required, as no generic substitute offers this specific combination.

In Vitro Histamine H1 Receptor Assay Calibration and Quality Control

With a well-defined IC50 value of 120.0 nM against the human histamine H1 receptor in a standardized calcium flux assay [3], Pipoxizine can serve as a reliable calibration standard for H1 receptor binding and functional assays. Procurement of high-purity Pipoxizine (≥98% available from multiple vendors) ensures reproducibility in high-throughput screening campaigns, where a compound with known dual pharmacology can help validate assay sensitivity and specificity for both histamine and serotonin targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pipoxizine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.